Product packaging for Digold disulfide(Cat. No.:CAS No. 30695-60-4)

Digold disulfide

Cat. No.: B13826095
CAS No.: 30695-60-4
M. Wt: 458.07 g/mol
InChI Key: BRAFPRUWNIYJRF-UHFFFAOYSA-N
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Description

Digold disulfide is a chemical compound of significant interest in inorganic and coordination chemistry research due to its metal-sulfur bonds. Compounds featuring gold-sulfur and disulfide linkages are relevant for studying interactions between metal ions and organic disulfides, a area of research with diverse applications . The investigation of metal-disulfide complexes is a key field of study. Research indicates that "soft" Lewis acid metal ions, such as gold (Au⁺), can interact with the disulfide bond, potentially leading to the formation of coordinated complexes or even cleavage of the S-S bond . These fundamental interactions are crucial for advancing knowledge in fields like material science and the development of catalytic systems . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical decision-making, or any human or therapeutic applications . No performance characteristics for clinical use have been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Au2S2-4 B13826095 Digold disulfide CAS No. 30695-60-4

Properties

CAS No.

30695-60-4

Molecular Formula

Au2S2-4

Molecular Weight

458.07 g/mol

IUPAC Name

gold;disulfide

InChI

InChI=1S/2Au.2S/q;;2*-2

InChI Key

BRAFPRUWNIYJRF-UHFFFAOYSA-N

Canonical SMILES

[S-2].[S-2].[Au].[Au]

Origin of Product

United States

Synthetic Methodologies for Digold Disulfide

Solution-Phase Synthetic Routes to Au₂S₂

Solution-phase synthesis offers a versatile platform for producing digold disulfide, often in the form of nanoparticles or colloidal solutions. These methods allow for a high degree of control over the reaction environment.

Precursor Selection and Stoichiometry Control in Solution Synthesis

The selection of appropriate precursors is critical in the solution-phase synthesis of this compound. The gold source is typically a gold(I) or gold(III) salt, while the sulfur source is a sulfide-containing compound. Stoichiometric control is essential to ensure the formation of the desired Au₂S phase and to avoid the presence of metallic gold or other gold sulfide (B99878) impurities.

Commonly employed gold precursors include gold chloride (AuCl) and potassium dicyanoaurate(I) (K[Au(CN)₂]) geoscienceworld.org. For the sulfur source, hydrogen sulfide (H₂S) and sodium sulfide (Na₂S) are frequently utilized geoscienceworld.orgresearchgate.net. The reaction of an aqueous solution of sodium gold sulfite (B76179) with sodium sulfide has also been reported to yield colloidal gold(I) sulfide nanoparticles researchgate.net.

In some instances, trivalent gold precursors such as gold(III) sulfate (B86663) (Au₂(SO₄)₃) can be used. The choice of the sulfur allotrope in this case plays a crucial role in determining the final product. For example, reacting trivalent gold with open-chain sulfur (ω-sulfur) can lead to the formation of monovalent gold sulfide aps.org.

A single-source precursor approach has also been explored, utilizing gold dithiocarbamate (B8719985) complexes. This method offers the advantage of having both gold and sulfur in the same molecule, which can simplify the reaction and improve control over stoichiometry.

Below is an interactive data table summarizing various precursor combinations for the solution-phase synthesis of this compound.

Gold PrecursorSulfur PrecursorSolvent SystemResulting Product
Sodium gold sulfiteSodium sulfideAqueousColloidal Au₂S nanoparticles
Gold chloride (AuCl)Hydrogen sulfideNot specifiedAu₂S precipitate
Potassium dicyanoaurate(I)Hydrogen sulfideAqueousAu₂S precipitate
Gold(III) sulfateOpen-chain sulfurConcentrated H₂SO₄Au₂S
Gold dithiocarbamate complexes(Single-source)Organic (e.g., Oleylamine)Au₂S nanostructures

Optimization of Reaction Conditions for Solution-Phase Formation

The optimization of reaction conditions is paramount to control the size, morphology, and stability of the synthesized this compound particles. Key parameters that are often tuned include temperature, pH, reaction time, and the presence of capping agents or surfactants.

For the synthesis of colloidal gold(I) sulfide nanoparticles from sodium gold sulfite and sodium sulfide, a noticeable pH drop from 10.3 to 8.8 occurs immediately after mixing the reactants, followed by a slow decrease during particle growth researchgate.net. The temperature can also significantly influence the reaction kinetics and the final product characteristics. For instance, in the synthesis of gold-gold sulfide nanoparticles, room temperature reactions have been shown to yield polydisperse nanoparticles with a characteristic near-infrared (NIR) peak, while lower temperatures (0 °C) can lead to the formation of larger nanoplates researchgate.net.

In the case of single-source precursor methods using gold dithiocarbamate complexes, reaction parameters such as temperature and time are critical. Optimal conditions for the synthesis of ~3 nm Au₂S nanostructures have been identified as a reaction temperature of 170 °C for 45 minutes in a mixture of oleylamine, oleic acid, and 1-octadecene. Longer reaction times have been observed to result in the formation of metallic gold.

The use of capping agents, such as 3-mercaptopropionic acid (3MPA) or branched poly(ethyleneimine) (bPEI), can be employed to enhance the colloidal stability of the synthesized nanoparticles.

The following table provides an overview of optimized reaction conditions for different synthetic routes.

Precursor SystemTemperatureReaction TimeKey Observations
Sodium gold sulfite / Sodium sulfideAmbient-pH drop from 10.3 to 8.8 upon mixing.
Gold dithiocarbamate complexes170 °C45 minFormation of ~3 nm Au₂S nanostructures.
Sodium thiosulfate (B1220275) / Chloroauric acid25 °C-Production of polydisperse nanoparticles.
Sodium thiosulfate / Chloroauric acid0 °C-Formation of larger gold nanoplates.
Sodium thiosulfate / Chloroauric acid50 °C-Increased formation of icosahedral nanoparticles.

Mechanistic Insights into Solution-Based this compound Formation

The formation of this compound in solution is a complex process that generally involves nucleation and subsequent particle growth. The initial step is the rapid reaction between the gold and sulfide precursors to form Au₂S nuclei.

In the reaction between aqueous gold complexes and sulfide ions, it has been observed that an increase in the concentration of sulfide ions can accelerate the reduction of Au(III) complexes but may hinder the nucleation and growth of metallic gold nanoparticles rsc.org. This suggests that the sulfide concentration plays a key role in directing the reaction towards the formation of gold sulfide over metallic gold.

For the synthesis of gold sulfide nanoparticles from HAuCl₄ and Na₂S, it is proposed that at Na₂S/HAuCl₄ ratios above 2, the main product is gold sulfide, close to the Au₂S stoichiometry. The formation mechanism is thought to involve the initial rapid nucleation of AuₙSₘ⁻ clusters researchgate.net.

A proposed mechanistic pathway for the formation of Au₂S from trivalent gold (Au₂(SO₄)₃) and open-chain sulfur involves a series of redox and complexation steps. It is speculated that the open-chain sulfur acts as a reducing agent for the Au³⁺ ions, leading to the formation of Au⁺, which then reacts with sulfide ions to precipitate as Au₂S. The specific reaction steps are complex and depend on the nature of the sulfur allotrope used aps.org.

Solid-State Synthetic Approaches to Au₂S₂

Solid-state synthesis methods for this compound typically involve the reaction of solid precursors at elevated temperatures and, in some cases, under high pressure. These methods are generally used to produce bulk, crystalline Au₂S.

High-Temperature Synthesis Techniques for Bulk Au₂S₂

High-temperature synthesis is a conventional method for preparing bulk this compound. A common approach involves bubbling hydrogen sulfide gas through a solution containing a gold(I) salt, such as potassium dicyanoaurate(I), to precipitate Au₂S. The resulting dark reddish-brown precipitate is then dried to obtain the solid product, which can turn steel-gray geoscienceworld.org.

Another high-temperature solid-state method involves the reaction of trivalent gold in the form of Au₂(SO₄)₃ with specific allotropes of sulfur in a concentrated sulfuric acid medium. When open-chain sulfur is used, it acts as a reducing agent for the trivalent gold, leading to the formation of monovalent gold sulfide (Au₂S) aps.org. This method provides a relatively simpler route to Au₂S compared to methods that require the synthesis of complex gold compounds as precursors.

It is important to note that Au₂S is a metastable phase, and as a result, metallic gold is often found as an impurity in its direct synthesis researchgate.net.

Pressure-Assisted Synthesis of this compound Phases

The use of high pressure as a synthetic tool can promote the formation of novel phases and materials that are not accessible under ambient conditions rsc.org. Pressure can shorten interatomic distances and alter electronic structures, thereby influencing chemical reactivity and phase stability airapt.org.

While specific and detailed methodologies for the direct pressure-assisted synthesis of pure this compound are not widely reported in the reviewed literature, the application of pressure in the synthesis of other metal sulfides is well-documented. For instance, high-entropy metal disulfides have been successfully synthesized by sintering precursor metals at high temperatures (900 °C) and pressures (2-4 GPa) researchgate.net. This suggests that pressure could potentially be a viable parameter to explore in the synthesis of this compound, possibly leading to the formation of different polymorphs or stabilizing the Au₂S phase.

Furthermore, pressure is a known factor in the geological formation of gold-bearing sulfide ores, where gold is often encapsulated within sulfide minerals 911metallurgist.com. In industrial gold extraction from refractory sulfide ores, pressure oxidation (POX) is a common pretreatment method. This process involves treating sulfide slurries in high-pressure autoclaves with sulfuric acid and oxygen to break down the sulfide matrix and liberate the gold 911metallurgist.comcnlitereagent.com. Although this is a decomposition process rather than a synthesis of Au₂S, it highlights the significant role of pressure in the chemistry of gold sulfide systems. The study of Au₂S under high pressure could reveal pressure-induced phase transitions, which may provide insights into potential synthetic pathways under pressure.

Emerging and Novel Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to novel strategies for producing advanced materials. However, the application of these emerging methods specifically to the synthesis of this compound (Au₂S₂) is not well-established in current research literature. The following sections discuss these novel strategies in the context of the significant information gap regarding their application to Au₂S₂.

Nanoscale Synthesis and Morphological Control of Au₂S₂ Nanostructures

The synthesis of gold sulfide nanomaterials has been a subject of scientific inquiry, though research has predominantly focused on gold(I) sulfide (Au₂S) or composite gold/gold sulfide nanostructures rather than pure this compound (Au₂S₂). acs.orgnih.gov For instance, studies have reported the synthesis of colloidal Au₂S nanoparticles by reacting aqueous solutions of sodium gold sulfite and sodium sulfide. acs.orgcapes.gov.br In such syntheses, controlling the stoichiometry of the reactants is crucial; an excess of the sulfide precursor is often required to favor the formation of Au₂S nanoparticles over colloidal gold. acs.org

Another approach involves the creation of hybrid particles, where gold is deposited onto pre-existing Au₂S colloidal particles through irradiation-induced reduction, leading to Au₂S/Au composite structures. acs.org The morphology of these composite particles can be influenced by the rate of gold deposition. acs.org

Despite these advances with related compounds, specific methodologies for the controlled synthesis of Au₂S₂ nanostructures, including the precise control of their size, shape, and morphology (e.g., nanoparticles, nanorods, nanosheets), remain largely unexplored in the available literature. The table below summarizes findings for the more commonly synthesized gold(I) sulfide.

Precursor 1Precursor 2Resulting NanomaterialAverage SizeReference
Sodium Gold SulfiteSodium SulfideAu₂S Nanoparticles~4 nm acs.org
Chloroauric AcidSodium SulfideGold / Gold Sulfide Nanoparticles~35-55 nm nih.gov
Au₂S NanoparticlesAu(CN)₂⁻ (via radiolysis)Au₂S/Au Composite Particles>5 nm acs.org

Template-Directed Synthesis of Structured this compound Materials

Template-directed synthesis is a powerful method for creating materials with controlled and ordered structures, such as nanowires, nanotubes, or porous networks. This technique involves using a pre-existing template, like porous alumina (B75360) or block copolymers, to guide the formation of the desired material.

However, there is a notable absence of research specifically applying template-directed synthesis to produce structured materials composed of this compound (Au₂S₂). While this approach has been successfully used for a wide array of other nanomaterials, including other metal sulfides and gold nanostructures, its application for controlling the architecture of Au₂S₂ has not been reported.

Green Chemistry Principles Applied to Au₂S₂ Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes using environmentally benign solvents (like water), employing biological resources for synthesis, and improving energy efficiency. mdpi.com

The application of green chemistry principles specifically to the synthesis of this compound (Au₂S₂) is not documented in the scientific literature. While there has been extensive research into the "green synthesis" of gold nanoparticles using plant extracts, microorganisms, and less hazardous reagents, these efforts have not been extended to the synthesis of Au₂S₂. mdpi.comnih.gov Similarly, while eco-friendly methods have been developed for synthesizing other metal sulfides, such as silver sulfide (Ag₂S), using biocompatible capping agents and aqueous solutions, analogous green routes for this compound are yet to be explored. chalcogen.ro

Advanced Structural Elucidation and Spectroscopic Characterization of Digold Disulfide

Electronic Structure and Bonding Analysis in Digold Disulfide

Resonant Inelastic X-ray Scattering (RIXS) for Electronic Transitions

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure of materials. wikipedia.org The technique involves tuning incident X-rays to a specific atomic absorption edge, creating a core-hole. wikipedia.org The subsequent decay of this highly excited state and the scattering of the X-ray photon provides a wealth of information on the low-energy elementary excitations, including electronic transitions. wikipedia.orgdiva-portal.org

In the study of this compound, RIXS can be employed to probe the element-specific electronic excitations. By tuning the incident X-ray energy to the Au L-edge or S K-edge, it is possible to investigate the d-d electronic transitions (ligand-field excitations) and charge-transfer excitations between the gold and sulfur atoms. diva-portal.org These transitions are fundamental to understanding the chemical bonding and potential catalytic activity of Au₂S₂. RIXS is particularly advantageous as it can reveal transitions that are forbidden in conventional optical absorption spectroscopy. diva-portal.org Time-resolved RIXS experiments could further probe the orbitals of transient intermediates if Au₂S₂ were involved in a chemical reaction. diva-portal.org The ability to measure both the energy and momentum transferred to the sample allows for a comprehensive mapping of the excitation bands. wikipedia.org

Table 1: Potential RIXS Applications for this compound

Excitation TypeInformation Gained
Ligand-Field (d-d) ExcitationsProvides insight into the local coordination and electronic environment of the gold atoms.
Charge-Transfer ExcitationsCharacterizes the covalent character of the Au-S bonds and the electronic interplay between metal and ligand.
Momentum-Resolved ExcitationsMaps the dispersion of electronic excitations throughout the Brillouin zone.

Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) for Band Structure Probing

A complete understanding of a material's electronic band structure requires probing both the occupied and unoccupied electronic states. Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES) are complementary surface-sensitive techniques used for this purpose. kratos.comwikipedia.org

UPS utilizes low-energy ultraviolet photons, typically from a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV), to excite and eject electrons from the valence band. warwick.ac.ukkratos.com By analyzing the kinetic energy of these photoemitted electrons, one can map the density of occupied electronic states below the Fermi level. warwick.ac.ukwsu.edu This allows for the direct determination of the valence band maximum (VBM) and the material's work function, which is the minimum energy required to remove an electron from the surface. kratos.compsu.edu

Conversely, IPES probes the unoccupied electronic states. warwick.ac.uk In this technique, a beam of low-energy electrons is directed at the sample surface. wikipedia.org These electrons populate previously unoccupied states above the Fermi level, and in the process of relaxing to lower energy states, they emit photons. warwick.ac.uk Detecting the energy of these emitted photons provides a map of the density of unoccupied states. kratos.comnumberanalytics.com IPES is crucial for determining the position of the conduction band minimum (CBM) and the electron affinity. specs-group.com

By combining UPS and IPES, a complete picture of the band structure of this compound can be constructed. The energy difference between the VBM (from UPS) and the CBM (from IPES) yields the fundamental band gap, a critical parameter for predicting the material's electronic and optical properties. kratos.com

Table 2: Electronic Parameters from UPS and IPES

TechniqueStates ProbedKey Parameters Determined for Au₂S₂
UPS Occupied Valence StatesValence Band Maximum (VBM), Work Function, Ionization Potential. kratos.compsu.edu
IPES Unoccupied Conduction StatesConduction Band Minimum (CBM), Electron Affinity. specs-group.com
Combined Full Band Structure near Fermi LevelElectronic Band Gap (CBM - VBM). kratos.com

Advanced Vibrational Spectroscopy of this compound

Raman Spectroscopy for Vibrational Mode Assignment and Phonon Properties

Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational modes of a system. usherbrooke.ca It provides a detailed fingerprint of a molecule or crystal lattice based on its specific phonon properties. For this compound, Raman spectroscopy would be essential for identifying and assigning its characteristic vibrational modes.

The primary vibrational modes expected for Au₂S₂ would include the S-S disulfide stretching mode and the Au-S stretching modes. Based on studies of other disulfide-containing compounds, the S-S stretching vibration is typically found in the 400-550 cm⁻¹ region. The Au-S stretching frequencies are expected at lower wavenumbers, generally below 400 cm⁻¹. The exact positions of these peaks are sensitive to the crystal structure, local symmetry, and any strain within the material. usherbrooke.ca By analyzing the temperature dependence of the Raman peaks, information about the phonon behavior and thermal properties of Au₂S₂ can be obtained. rsc.org

Table 3: Expected Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
S-S Stretch400 - 550Confirms the presence of the disulfide bond.
Au-S Asymmetric Stretch250 - 400Probes the gold-sulfur bond strength and coordination.
Au-S Symmetric Stretch200 - 350Provides complementary information on the Au-S bonding environment.
Lattice/Phonon Modes< 200Relates to the collective vibrations of the crystal lattice. nih.gov

Infrared Spectroscopy for Probing Bonding Environments and Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its molecular vibrations. irdg.org It is complementary to Raman spectroscopy, as vibrational modes can be either IR-active, Raman-active, both, or neither, depending on the molecule's symmetry. nih.gov IR spectroscopy is particularly sensitive to polar bonds and is used to identify functional groups and probe bonding environments. spectroscopyonline.com

For this compound, IR spectroscopy would primarily probe the Au-S bond. While the S-S bond in a symmetric disulfide molecule (S₂) is IR-inactive, the presence of gold atoms breaks this symmetry, potentially making the S-S stretch weakly active. The Au-S stretching vibrations are expected to be IR-active and would appear in the far-infrared region of the spectrum. The presence and position of these absorption bands would confirm the Au-S bonding environment and could be used to study the interaction of Au₂S₂ with other molecules or surfaces. mdpi.com

Table 4: Potential Infrared Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
Au-S Stretch250 - 400Directly probes the gold-sulfur bonding environment. mdpi.com
S-S Stretch400 - 550May be weakly active; its presence would depend on the local symmetry of the Au₂S₂ unit.

Microscopic and Spectroscopic Imaging Techniques for Au₂S₂

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure and Defects

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of a material's crystal structure at the atomic scale. jeol.com By passing a high-energy electron beam through an ultrathin sample, a projection image corresponding to the atomic columns is formed. jeol.commicroscopy.cz

Applying HRTEM to this compound would enable direct imaging of its crystal lattice. From these images, one can measure fundamental structural parameters with high precision, such as interatomic distances and lattice constants. microscopy.cz The technique is also exceptionally well-suited for identifying and characterizing crystalline defects. jeol.com Any imperfections in the Au₂S₂ crystal structure, such as point defects (e.g., vacancies), line defects (e.g., dislocations), or planar defects (e.g., stacking faults or grain boundaries), could be directly observed and analyzed. nih.gov This information is crucial for understanding how structural imperfections influence the material's electronic and physical properties.

Table 5: Structural Information from HRTEM Analysis of this compound

Parameter/FeatureInformation Obtained
Lattice Fringes Measurement of interplanar spacing and lattice parameters. microscopy.cz
Atomic Column Imaging Direct visualization of the arrangement of gold and sulfur atoms in the crystal lattice. nih.govresearchgate.net
Fourier Transform Determination of crystal symmetry and structure from the diffraction pattern. microscopy.cz
Structural Defects Identification and characterization of dislocations, stacking faults, and grain boundaries. nih.gov

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for Surface Topography and Electronic States

The advanced characterization of this compound relies on sophisticated microscopy techniques to probe its surface and electronic properties at the atomic scale. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are principal among these methods, offering unparalleled resolution for understanding surface topography and electronic states.

Scanning Tunneling Microscopy (STM) operates by scanning a sharp conductive tip over a surface, maintaining a small voltage bias between the tip and the sample. utexas.edu The resulting quantum tunneling current is exquisitely sensitive to the distance between the tip and the surface, allowing for the generation of a detailed topographical map. utexas.edu Beyond topography, STM serves as a powerful tool for probing the local density of electronic states (LDOS) of the material. nih.gov For gold-sulfur systems, STM can reveal the arrangement of atoms on the surface and provide insight into the electronic perturbations caused by the bonding between gold and sulfur. utexas.edunih.gov In studies of organothiol molecules on gold surfaces, STM has shown that the observed images can represent the electronic distributions of the gold substrate as perturbed by the adsorbed species, rather than just the adsorbate itself. utexas.edu In the context of this compound, STM would be instrumental in visualizing the Au-S-S-Au linkage on a conductive substrate and mapping the electronic states associated with the gold and disulfide components.

Atomic Force Microscopy (AFM) , while also a member of the scanning probe microscopy family, operates on a different principle. libretexts.org It uses a sharp tip attached to a flexible cantilever to "feel" the surface. nih.gov As the tip scans the sample, interatomic forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographical image. libretexts.orgnih.gov A key advantage of AFM is that it does not require the sample to be electrically conductive, making it versatile for a wider range of materials and conditions. libretexts.org AFM can be used to study the morphology of this compound films or nanoparticles, providing data on their size, shape, and surface roughness. researchgate.net Furthermore, specialized AFM modes can probe mechanical properties like adhesion and stiffness, offering a more complete picture of the material's surface characteristics.

The combined application of STM and AFM provides a comprehensive understanding of this compound's surface. While STM offers unique insight into the electronic landscape, AFM provides direct topographical and mechanical information.

Technique Principle Information Obtained Key Advantages for this compound
Scanning Tunneling Microscopy (STM) Measures quantum tunneling current between a sharp tip and a conductive sample. utexas.eduAtomic-resolution topography, Local Density of Electronic States (LDOS). utexas.edunih.govCan directly probe the electronic structure of the Au-S bonds.
Atomic Force Microscopy (AFM) Measures interatomic forces between a sharp tip and a sample surface via cantilever deflection. nih.govHigh-resolution 3D topography, surface mechanical properties (e.g., adhesion, stiffness).Does not require a conductive sample; provides direct topographical and mechanical data. libretexts.org

Scanning Electron Microscopy (SEM) for Morphology and Microstructural Assessment

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the morphology and microstructure of materials like this compound over a wide range of magnifications. mdpi.com The method involves scanning a focused beam of high-energy electrons across the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals—primarily secondary electrons and backscattered electrons—that contain information about the surface topography, composition, and morphology. mdpi.com

For the analysis of this compound, SEM provides several key insights:

Morphology: SEM imaging reveals the size, shape, and surface texture of this compound particles, whether they are in powder form, thin films, or part of a composite material. frontiersin.org This is crucial for understanding how synthesis conditions affect the final product's physical form.

Microstructure: At higher magnifications, SEM can be used to assess the microstructural arrangement of this compound aggregates or crystalline domains. It can reveal information about the porosity and grain structure of the material. mdpi.comfrontiersin.org

Compositional Contrast: Using a backscattered electron detector (BSE), SEM can provide compositional contrast, as the brightness of the image is related to the atomic number of the elements in the sample. frontiersin.org This allows for the differentiation of gold-rich areas from other components in a heterogeneous sample.

In studies of related gold(I)-thiolate compounds, SEM has been effectively used to examine their morphology and transformations between different structural forms. frontiersin.org For instance, the conversion of oligomers into larger structures can be directly visualized, providing a link between the microscopic morphology and the bulk properties of the material.

SEM Analysis Parameter Description Relevance to this compound
Magnification Typically ranges from ~10x to over 500,000x.Allows for examination from the scale of individual particles to the overall sample structure.
Resolution Can resolve features on the nanometer scale.Enables detailed visualization of nanoscale surface textures and particle boundaries.
Imaging Modes Secondary Electron (SE) for topography; Backscattered Electron (BSE) for compositional contrast. mdpi.comfrontiersin.orgSE imaging reveals the 3D shape and surface features. BSE imaging can map the distribution of gold.
Sample Preparation Samples are typically coated with a conductive layer (e.g., carbon, gold) to prevent charge buildup.Ensures high-quality imaging of potentially non-conductive or poorly conductive samples.

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystalline structure of materials. wikipedia.org In SAED, a parallel electron beam illuminates the sample, and a selected area aperture is used to isolate a specific region of interest from which a diffraction pattern is obtained. wikipedia.org This pattern is a representation of the reciprocal lattice of the crystal and provides direct information about the specimen's crystallinity, lattice parameters, and crystal orientation. numberanalytics.com

The application of SAED to this compound can distinguish between different forms of the material:

Single Crystal: If the selected area is a single crystal of this compound, the resulting SAED pattern will be an array of sharp, distinct spots. The geometry and spacing of these spots are directly related to the crystal's lattice structure and its orientation relative to the electron beam. wikipedia.org

Polycrystalline: If the selected area contains many small, randomly oriented crystallites, the diffraction spots from all the crystallites will merge to form a set of concentric rings. The diameter of each ring corresponds to a specific interplanar spacing (d-spacing) in the crystal lattice.

Amorphous: If the material is amorphous, lacking long-range atomic order, the SAED pattern will consist of broad, diffuse halos.

By tilting the sample and observing the changes in the SAED pattern, it is possible to map out the three-dimensional reciprocal lattice of a single crystal. wikipedia.org This information is invaluable for identifying the crystal system and space group of this compound. The technique is particularly useful for analyzing nanomaterials, where it can confirm the crystallinity of individual nanoparticles. numberanalytics.com

SAED Pattern Interpretation Information Yielded for this compound
Array of sharp spots The selected area is a single crystal. wikipedia.orgDetermination of crystal lattice parameters, crystal system, and orientation.
Concentric rings The selected area is polycrystalline.Identification of interplanar spacings (d-spacings), confirmation of crystalline phases.
Diffuse halos The selected area is amorphous.Confirmation of a non-crystalline, disordered structure.

Theoretical and Computational Investigations of Digold Disulfide

Electronic Structure Calculations for Au₂S₂

Electronic structure calculations are fundamental to understanding the intrinsic properties of Au₂S₂. These calculations provide insights into the arrangement of electrons and energy levels within the molecule, which dictates its chemical and physical behavior.

Density Functional Theory (DFT) for Ground State Properties and Band Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. scispace.cometprogram.orgarxiv.org It has been successfully applied to study the ground state properties and band structure of gold-containing compounds. researchgate.netresearchgate.net

In the context of Au₂S₂, DFT calculations can determine key parameters such as optimized geometries, bond lengths, and bond angles. For instance, calculations on related gold-sulfur complexes have provided insights into their stable structures. osti.gov DFT has been employed to study various MₘSₙ complexes, including Au₂S₂, revealing details about their optimized geometries. osti.gov The Perdew-Burke-Ernzerhof (PBE) functional is often well-suited for describing systems containing gold and sulfur. researchgate.net

DFT calculations also enable the determination of energetic properties. The atomization energy, which is the energy required to break down a molecule into its constituent atoms, can be calculated. For gas-phase Au₂S₂, DFT calculations have been used to determine its atomization energy. osti.govuc.edu Furthermore, DFT can be used to explore the stability of such complexes on surfaces. For example, studies have shown that while some silver and copper sulfide (B99878) complexes are stable on their respective metal surfaces, Au₂S₂ is found to be unstable when adsorbed on a Au(111) surface. osti.govuc.edu

The electronic properties, such as the distribution of electron density and the nature of chemical bonds, can also be analyzed. The interaction between gold and sulfur atoms can be elucidated, including the degree of covalent or ionic character in the Au-S bonds. rruff.info

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations with classical molecular dynamics. researchgate.netrsc.orgnih.govethz.chrsc.org This method allows for the study of the dynamic evolution of a system, providing insights into its behavior at finite temperatures.

While specific AIMD simulations focusing solely on isolated Au₂S₂ are not extensively documented in the provided context, the methodology is applicable. Such simulations could reveal the vibrational modes of the Au₂S₂ molecule, its structural fluctuations over time, and its behavior in different environments, such as in solution. For instance, AIMD has been used to study the dynamic effects in liquid carbon disulfide (CS₂), including vibrational modes and correlation functions. researchgate.net The principles of these simulations are transferable to studying the dynamic properties of digold disulfide.

The application of AIMD to Au₂S₂ could also shed light on its stability and potential decomposition pathways under various conditions. By simulating the system's trajectory over time, one can observe molecular rearrangements and reactions, providing a deeper understanding of its chemical reactivity.

Band Structure and Density of States Calculations for Electronic Properties

Band structure and Density of States (DOS) calculations are crucial for understanding the electronic properties of materials. arxiv.orgmdpi.comwikipedia.orgfsu.edudtu.dk The band structure describes the ranges of energy that an electron may have within a solid, while the DOS gives the number of states per interval of energy at each energy level that are available to be occupied. wikipedia.org

For materials containing Au₂S₂, these calculations can predict whether the material behaves as a metal, semiconductor, or insulator. For example, calculations on bulk Au₂S have shown it to be a semiconductor with a direct band gap. researchgate.net The electronic band structure and DOS can be computed using methods like DFT. mathub2d.netescholarship.org

The Projected Density of States (PDOS) can further decompose the total DOS into contributions from different atoms or orbitals, providing a more detailed picture of the electronic structure. researchgate.net This would allow for the identification of the specific orbitals of gold and sulfur that contribute to the frontier molecular orbitals (HOMO and LUMO), which are critical for chemical reactivity. The analysis of the DOS can reveal how the electronic states of Au₂S₂ might be altered when it is part of a larger system, such as when embedded in another material. researchgate.netbvsalud.orgresearchgate.net

Reaction Mechanism Modeling for this compound Reactions

Understanding the pathways and energetics of reactions involving Au₂S₂ is essential for predicting its chemical behavior. Computational modeling provides a powerful approach to investigate these reaction mechanisms in detail.

Transition State Theory Applications in Au₂S₂ Reactivity

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. umn.eduwikipedia.orgsolubilityofthings.comfiveable.menumberanalytics.com It postulates the existence of a high-energy intermediate state, known as the transition state or activated complex, that lies on the reaction pathway between reactants and products. solubilityofthings.comfiveable.menumberanalytics.com The rate of the reaction is then related to the concentration of these activated complexes and the frequency with which they convert to products. umn.edufiveable.me

In the context of Au₂S₂ reactivity, TST can be applied to model various reactions, such as its formation, decomposition, or its interaction with other molecules. By identifying the transition state structure for a given reaction, computational methods can be used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). solubilityofthings.com This information is crucial for predicting the feasibility and rate of a reaction under different conditions. For example, TST has been used to study the mechanisms of disulfide bond reduction. ub.edu

The application of TST to Au₂S₂ reactions would involve mapping out the potential energy surface of the reacting system to locate the transition state. This can be achieved using various quantum chemical methods, including DFT. researchgate.net The calculated activation energies can then be used in the Eyring equation, derived from TST, to estimate reaction rate constants. wikipedia.org

Computational Studies of Reaction Pathways and Energetics

Computational studies allow for the detailed exploration of reaction pathways and the associated energy changes. nih.govwalisongo.ac.id This involves identifying all relevant intermediates and transition states connecting reactants and products.

For reactions involving this compound, computational modeling can elucidate the step-by-step mechanism. For instance, the reaction of Au₂S₂ with potassium cyanide has been proposed to proceed through a series of steps to form gold cyanide complexes. 911metallurgist.com Computational studies could verify this proposed mechanism and provide detailed energetic information for each step.

DFT calculations are a common tool for investigating reaction pathways. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. This profile reveals the thermodynamics (e.g., reaction enthalpy) and kinetics (e.g., activation energies) of the reaction. For example, computational studies have been used to investigate gold-thiolate/disulfide exchange reactions, providing insights into the possible mechanisms. scispace.comnih.govnih.gov

Furthermore, computational models can explore the reactivity of Au₂S₂ in different chemical environments. For example, the stability and speciation of gold sulfide complexes in hydrothermal solutions have been investigated through a combination of experimental and computational approaches. rruff.infopsu.edu These studies help to understand the transport and deposition of gold in geological systems.

Below is a table summarizing some of the key energetic parameters that can be obtained from computational studies of Au₂S₂ and related species.

ParameterDescriptionExample Application
Atomization Energy The energy required to break down a molecule into its constituent atoms in the gas phase. osti.govAssessing the intrinsic stability of the Au₂S₂ molecule.
Formation Energy The change in energy when a compound is formed from its constituent elements in their standard states. osti.govDetermining the stability of Au₂S₂ relative to bulk gold and sulfur.
Adsorption Energy The energy released when a molecule adsorbs onto a surface. uc.eduInvestigating the interaction of Au₂S₂ with different substrates.
Activation Energy The minimum energy required to initiate a chemical reaction. solubilityofthings.comPredicting the rate of reactions involving Au₂S₂.
Reaction Enthalpy The change in enthalpy during a chemical reaction.Determining whether a reaction involving Au₂S₂ is exothermic or endothermic.

Predictive Modeling of Novel this compound Derivatives

The prediction of the properties and reactivity of novel chemical compounds through computational methods is a cornerstone of modern chemistry. For this compound (Au₂S₂) and its potential derivatives, predictive modeling offers a pathway to understand their behavior and to design new molecules with desired characteristics without the immediate need for synthesis. Theoretical studies, primarily leveraging density functional theory (DFT), provide deep insights into the electronic structure and potential energy surfaces of these compounds. These computational approaches enable the exploration of a vast chemical space, identifying promising candidates for various applications. For instance, theoretical characterizations of gold(I) compounds with thiosemicarbazone ligands have successfully predicted their chemical structures and have been instrumental in understanding their biological activity. mdpi.com

Ligand Field Theory and Coordination Chemistry in Au₂S₂ Complexes

Ligand Field Theory (LFT) is a powerful model that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination complexes. purdue.eduwikipedia.orgnumberanalytics.com It provides a framework for understanding how the interaction between the metal d-orbitals and the orbitals of the surrounding ligands influences the properties of the complex. wikipedia.orglibretexts.org In the context of this compound, the gold atoms are typically in the +1 oxidation state (d¹⁰ configuration).

Theoretical studies on related gold(I) thiolate complexes provide a good model for the coordination in Au₂S₂ systems. For example, in dinuclear gold(I) complexes bridged by dithiophosphonate ligands, which feature an Au₂S₂ core, the gold atoms are linked by the sulfur atoms of the ligands. researchgate.net Similarly, studies on dinuclear gold(I) thiolate complexes show that the Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) are often centered on the thiolate and phosphine (B1218219) ligands, respectively, but with significant contributions from the gold atomic orbitals. nih.gov This distribution is crucial for understanding the electronic transitions and photophysical properties of these compounds.

The geometry of the complex heavily influences the d-orbital splitting. libretexts.org While the d¹⁰ configuration of Au(I) means there are no d-d electronic transitions in the traditional sense, the energies and compositions of the molecular orbitals, which LFT helps to elucidate, are fundamental to predicting the complex's reactivity and spectroscopic behavior.

Theoretical Prediction of Structure-Reactivity Relationships

Computational chemistry provides powerful tools to establish relationships between the molecular structure of a compound and its chemical reactivity. By calculating electronic properties and mapping potential energy surfaces, researchers can predict how a molecule will behave in a chemical reaction.

For this compound derivatives, Density Functional Theory (DFT) is a commonly employed method. DFT calculations can determine the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The energy and localization of the HOMO can indicate the most likely site for electrophilic attack, while the LUMO can suggest the site for nucleophilic attack. For example, in studies of gold(I) thiolate complexes, the HOMO is often found to have significant character on the sulfur atoms, suggesting their importance in the reactivity of the complex. nih.gov

Computational studies can also elucidate reaction mechanisms. For instance, kinetic parameters for sulfur inversion in gold(I) sulfide complexes have been investigated using dynamic NMR methods and supported by molecular orbital calculations. oup.com These studies revealed that the inversion proceeds through a pyramidal mechanism without the breaking of the Au–S bond, and the activation barriers are influenced by the oxidation state of the gold center. oup.com

Furthermore, time-dependent DFT (TD-DFT) calculations can predict electronic absorption and emission spectra, which helps in understanding the photophysical properties of these compounds. nih.gov Theoretical calculations on gold(I) thiolate complexes have successfully assigned observed electronic transitions to specific charge-transfer events, such as ligand-to-metal charge transfer (LMCT) or ligand-to-ligand charge transfer (LLCT). nih.gov This predictive capability is vital for designing molecules with specific luminescent properties. The relationship between structure and reactivity can be seen in how modifications to the ligands attached to the Au₂S₂ core can tune the electronic properties and, consequently, the compound's behavior.

Table 1: Calculated Properties of Selected Gold-Sulfur Complexes from Theoretical Studies
ComplexComputational MethodKey Calculated ParameterValuePredicted Property/Relationship
[Au₂(μ-dppm)(μ-SC₆H₄NH₂)₂]DFTAu-Au distance3.1346 ÅIndicates aurophilic interaction influencing structure. nih.gov
[AuCl(HL)] (thiosemicarbazone complexes)DFTCoordination GeometryLinearStructure confirmed to be consistent with experimental data, aiding in understanding biological action. mdpi.com
Gold(I) Sulfide ComplexesMO CalculationSulfur Inversion BarrierLower than Au(III) complexesRelates oxidation state to dynamic behavior and reactivity. oup.com
[Au(2-SC₆H₄NH₂)(PPh₃)]TD-DFTElectronic ExcitationS → Au-P Charge TransferExplains the origin of the compound's photoluminescence. nih.gov

Computational Design of Functionalized this compound Materials

The computational design of materials is a rapidly advancing field that aims to predict and create new materials with tailored properties before they are synthesized in the lab. wikipedia.orgresearchgate.net This approach is particularly valuable for designing functionalized materials based on a this compound core, where systematic modification of the molecular structure can lead to a wide range of properties for applications in catalysis, sensing, or materials science. orientjchem.org

The process of computational materials design typically involves several steps. Initially, a base structure, such as an Au₂S₂ unit, is chosen. Then, various functional groups or ligands are computationally attached to this core. Using quantum chemical methods like DFT, the properties of these virtual materials are calculated. uoc.gr These properties can include electronic band structure, adsorption energies for specific molecules, optical absorption spectra, and stability. nih.govuoc.gr By screening a large library of potential functionalized derivatives, researchers can identify candidates that are most likely to exhibit the desired functionality.

For example, in the design of catalytic materials, computations can model the interaction of reactants with the this compound active site. By calculating reaction pathways and activation energies, a structure-function relationship can be established. orientjchem.org This allows for the rational design of ligands that can enhance the catalytic activity or selectivity of the gold centers.

In the context of luminescent materials, computational screening can predict how different organic linkers attached to an Au₂S₂ core would affect the emission wavelength and quantum yield. researchgate.net Theoretical studies on gold(I) complexes have shown that the nature of the ligands strongly influences the photophysical properties, and these insights can guide the synthesis of new phosphorescent materials. nih.govresearchgate.net For instance, the quenching of luminescence in some mixed gold(I)-gold(III) thiolate complexes has been explained by the participation of the gold(III) fragment in the excited state, a finding derived from DFT calculations. nih.gov

Reactivity and Chemical Transformations of Digold Disulfide

Oxidation and Reduction Chemistry of Au₂S₂

The oxidation and reduction chemistry of digold disulfide is fundamental to its environmental fate and its processing in metallurgical applications. This chemistry is complex, often involving multiple electron-transfer steps and the formation of various stable and metastable sulfur and gold species.

While specific redox potentials for the Au₂S₂/Au and Au₂S₂/Au(I) couples are not extensively documented in the literature, the electrochemical behavior of gold in the presence of sulfide (B99878) ions provides insight into its redox chemistry. The dissolution and passivation of gold in sulfide-containing solutions are governed by the interplay of various redox-active species.

The presence of sulfide minerals can significantly impact the electrochemical behavior of gold. In cyanide solutions, for instance, some sulfide minerals can enhance the kinetics of oxygen reduction on the gold surface, while others can retard it. collectionscanada.gc.ca The redox potential of the solution plays a critical role; at potentials above -200 mV (vs. SHE), a passive layer can form on the gold surface, inhibiting its dissolution. researchgate.net However, trace amounts of sulfur can lead to de-passivation at higher potentials. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to understand the interaction between various sulfur species and gold surfaces, which is fundamental to the redox mechanisms. researchgate.net These studies indicate that species such as sulfide (S²⁻), polysulfides, and elemental sulfur can directly passivate the gold surface, thereby affecting its electrochemical reactivity. researchgate.net

The stability of gold-ligand complexes, which is directly related to the redox chemistry, has been shown to decrease in the order: Au(CN)₂⁻ > Au(S₂O₃)₂³⁻ > Au[SC(NH₂)₂]₂⁺ > Au(SCN)₂⁻ > AuCl₂⁻. researchgate.netmdpi.com This stability is influenced by the degree of covalency and the bond energy in the Au-ligand bond. researchgate.netmdpi.com

The surface oxidation of this compound, and gold sulfides in general, is a critical aspect of their reactivity, particularly in hydrometallurgical processes. The formation of a passivating layer on the surface of gold in the presence of sulfide minerals is a well-documented phenomenon that can hinder gold extraction. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) studies have been instrumental in identifying the nature of these passivating layers. Research has shown that a layer of sulfides, arsenic, or iron compounds can form on the gold surface as a result of the dissolution of associated sulfide minerals. researchgate.net This passivation is a significant challenge in gold cyanidation, as it consumes both cyanide and oxygen. researchgate.net

The mechanism of passivation often involves the enrichment of the mineral interface with elemental sulfur. confer.cz This process can be viewed as a sequence of steps:

Dissolution of the outer layer of the sulfide mineral. confer.cz

Diffusion of metal ions (e.g., Fe³⁺, Cu²⁺) from the bulk of the mineral. confer.cz

Enrichment of the interface with sulfur, leading to a decrease in the diffusion coefficients of the metals. confer.cz

Formation of a diffuse, sulfur-rich layer deep into the mineral surface. confer.cz

The type of sulfide mineral present has a significant impact on the rate of gold dissolution, with the negative effect decreasing in the order: realgar > pyrrhotite > chalcopyrite > pyrite > arsenopyrite. researchgate.net In some cases, controlled surface oxidation can lead to the formation of a protective oxyhydroxide layer, which can paradoxically enhance gold dissolution by passivating the sulfide minerals themselves. researchgate.net

Passivating SpeciesEffect on Gold DissolutionAnalytical Technique
Sulfide filmHinders dissolution by consuming cyanide and oxygenXPS
Elemental sulfurForms a passivating layer on the gold surfaceElectrochemical studies
Iron compoundsCan form a passivation layer from dissolution of iron-containing sulfidesXPS
Arsenic compoundsCan form a passivation layer from dissolution of arsenic-containing sulfidesXPS

Ligand Exchange Reactions Involving this compound or Related Gold-Sulfur Species

Ligand exchange reactions are a cornerstone of the chemistry of gold-sulfur compounds, enabling the modification of their properties and the synthesis of new materials. These reactions are particularly relevant for gold-thiolate clusters, which serve as excellent models for understanding the reactivity of the gold-sulfur bond in species like this compound.

The coordination sphere around gold atoms in gold-sulfur clusters is dynamic and can be readily modified through ligand exchange. nih.gov This process is crucial for the functionalization of gold nanoparticles and clusters for various applications. nih.govrsc.org The exchange process is influenced by the chemical properties and the flexibility of the gold-sulfur interface. nih.gov

Studies on thiolate-protected gold nanoclusters, such as Au₂₅(SR)₁₈ and Au₃₈(SR)₂₄, have provided molecular-level insights into these reactions. nih.gov It is generally accepted that ligand exchange on these clusters follows an associative, SN2-like mechanism. rsc.orgacs.orgnih.gov This involves the incoming thiol attacking a gold atom, leading to a transient intermediate where both the incoming and outgoing ligands are coordinated to the metal center. nih.gov

The reactivity of different ligand sites on a gold cluster can vary, with edge and vertex sites on the gold core being more reactive than terrace sites. acs.org The structure of the ligand, including its chain length and steric bulk, also plays a significant role in the rate of exchange. acs.org

The kinetics of ligand exchange on gold surfaces and nanoparticles have been investigated using various techniques, including ¹H NMR and fluorescence spectroscopy. acs.orgacs.org These studies have revealed that the process can be relatively slow, sometimes requiring over an hour for completion for thiols and even longer for disulfides. nih.govresearchgate.net

The reaction order of ligand exchange can be complex. While an associative mechanism is generally favored, some studies suggest that the insertion of an incoming thiol can weaken the interaction of several already adsorbed molecules, leading to a rearrangement of more than one unit in the rate-determining step. acs.org The rate of exchange is also influenced by the concentration of the incoming ligand. acs.org

From a thermodynamic perspective, the association of thiols with gold nanoparticles is typically an enthalpy-driven process. nih.gov Isothermal titration calorimetry (ITC) studies have shown that the adsorption is characterized by large, exothermic enthalpies, which are accompanied by an unfavorable entropic contribution. nih.gov This negative entropy change is associated with the confinement of the alkyl chains of the ligands, a reduction in their conformational freedom, and the ordering of solvent molecules around the hydrophobic portions of the ligands. nih.gov

The enthalpy of adsorption is dependent on the chain length of the thiol, becoming more exothermic for longer chains. nih.gov This increased enthalpic contribution compensates for the greater decrease in entropy associated with the confinement of longer chains. nih.gov

ParameterInfluence on Ligand Exchange
Kinetics
MechanismGenerally associative (SN2-like)
RateCan be slow (hours); dependent on ligand type (thiol vs. disulfide)
Reaction OrderCan be complex, potentially involving rearrangement of multiple ligands
Thermodynamics
Driving ForceEnthalpy-driven
Enthalpy (ΔH)Exothermic; becomes more negative with increasing ligand chain length
Entropy (ΔS)Unfavorable (negative); becomes more negative with increasing ligand chain length

Thermal Decomposition and Stability Studies of Au₂S₂

Information specifically on the thermal decomposition of pure this compound is scarce. However, insights can be gained from studies on the thermal stability of related gold-sulfur systems, such as gold-thiolate monolayers on nanoparticles and the behavior of gold in sulfide ores during processes like roasting.

The Au-S bond, while strong, is susceptible to cleavage at elevated temperatures. nih.gov In the context of DNA-functionalized gold nanoparticles, thermal cleavage of the Au-S bond leads to the formation of disulfides as the final product. nih.gov The mechanism of this cleavage can depend on the surface coverage of the ligands. nih.gov

In the metallurgical processing of refractory gold ores, roasting is a common pretreatment method that involves heating the ore to high temperatures (typically 650–800 °C) to oxidize the sulfide minerals and liberate the encapsulated gold. cnlitereagent.com During this process, gold sulfides would decompose. For example, the roasting of pyrite (FeS₂) and arsenopyrite (FeAsS) breaks down the sulfide matrix. cnlitereagent.com It is expected that Au₂S₂ would similarly decompose under these conditions, likely forming metallic gold and sulfur oxides (in the presence of an oxidant).

Reactions of this compound with Specific Reagents and Environments

The reactivity of this compound is characterized by its general insolubility in water and common acids, but its susceptibility to attack by strong complexing agents and oxidizing acids.

Detailed studies on the solid-state reactions of pure this compound with other noble metals such as platinum, palladium, and rhodium are not extensively documented in the available scientific literature. However, general principles of high-temperature chemistry and metallurgy suggest that at elevated temperatures, interactions could occur. For instance, the alloying of palladium with aluminum is a highly exothermic reaction youtube.com. While this does not directly involve Au₂S, it demonstrates the potential for energetic reactions between metals.

In the context of gold-bearing sulfide ores, which can contain various other metals including platinum group elements (PGEs), pyrometallurgical processes like smelting are employed. During smelting, the sulfide minerals are decomposed, and the molten metals can form alloys. It is plausible that under such conditions, any gold formed from the decomposition of Au₂S could alloy with platinum, palladium, or rhodium present in the mixture. Rhodium is often used as a plating over gold alloys to provide a bright, reflective white finish and increased resistance to tarnish and scratches bowmanxrf.com. This indicates a strong interfacial interaction but does not describe a direct chemical reaction with Au₂S.

The solubility and reactivity of this compound are highly dependent on the chemical nature of the solvent or medium.

Aqueous Solutions: this compound is essentially insoluble in water and dilute mineral acids wikipedia.orgcnlitereagent.com. However, it does exhibit reactivity in certain aqueous solutions:

Alkali Cyanide Solutions: Au₂S dissolves in solutions of sodium or potassium cyanide. This is a critical reaction in the hydrometallurgical extraction of gold from sulfide-containing ores. The cyanide ions act as strong complexing agents, forming the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻ nih.gov. The presence of sulfide minerals can, however, complicate the cyanidation process by passivating the gold surface or consuming the cyanide reagent researchgate.net.

Aqua Regia: this compound is soluble in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid. Aqua regia is capable of dissolving noble metals like gold by oxidizing the metal to Au³⁺ ions, which then form stable tetrachloroaurate(III) anions, [AuCl₄]⁻ mdpi.com.

Organic Solvents: Information regarding the solubility of this compound in common organic solvents is scarce in the literature. Generally, inorganic salts and compounds like metal sulfides have very low solubility in nonpolar and polar aprotic solvents unless a specific reaction or complexation occurs taylorandfrancis.commasterorganicchemistry.com. Given its ionic and covalent character, significant dissolution in standard organic solvents without chemical reaction is not expected. The stability of gold-sulfide complexes in aqueous solutions is well-studied, particularly in geothermal fluids where gold(I) sulfide complexes are predominant at lower temperatures .

Table 5.4.2-1: Solubility and Reactivity of this compound in Various Media

Medium Behavior Reaction/Products
Water Insoluble No significant reaction
Dilute Mineral Acids (e.g., HCl, H₂SO₄) Insoluble No significant reaction
Alkali Cyanide Solutions (e.g., NaCN, KCN) Soluble Forms dicyanoaurate(I) complex: [Au(CN)₂]⁻
Aqua Regia (HNO₃ + HCl) Soluble Forms tetrachloroaurate(III) complex: [AuCl₄]⁻

Advanced Applications and Functional Materials Development Based on Digold Disulfide

Catalytic Applications of Digold Disulfide and its Derivatives

This compound and its related complexes have emerged as versatile catalysts in a range of chemical transformations. smolecule.com Their unique electronic properties and the dynamic nature of the gold-sulfur bond contribute to their catalytic activity in both heterogeneous and homogeneous systems. smolecule.combeilstein-journals.org

Heterogeneous Catalysis (e.g., Oxidation, Reduction, Hydrogenation Reactions)

In the realm of heterogeneous catalysis, materials containing this compound functionalities serve as robust catalysts for various organic reactions. These materials can facilitate electron transfer processes, which is crucial for catalytic activity. smolecule.com Gold-based catalysts are known to be effective in a variety of reactions, including oxidations and reductions. nih.gov For instance, gold nanoparticles supported on various materials are active in catalytic processes. While specific examples detailing this compound as the primary heterogeneous catalyst are emerging, the broader field of gold-sulfur materials shows significant promise. The catalytic performance is often linked to the size and shape of the gold nanostructures and their interaction with the support material. americanelements.com

Disulfide compounds, in general, can act as photocatalysts. Under irradiation, the disulfide bond can cleave homolytically to generate thiyl radicals (RS•). beilstein-journals.orgd-nb.info These radicals are highly reactive and can initiate a variety of chemical transformations, including oxidation and reduction reactions. beilstein-journals.orgnih.gov For example, disulfides have been shown to catalyze the aerobic oxidation of various organic substrates. beilstein-journals.org A plausible mechanism involves the formation of a photoexcited disulfide complex that reacts with oxygen to produce reactive singlet oxygen, which then oxidizes the substrate. beilstein-journals.orgnih.gov

Homogeneous Catalysis Utilizing Gold-Sulfur Complexes

Homogeneous catalysis using gold complexes has become a significant area of research in organic synthesis. acs.orgresearchgate.net Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes and allenes toward nucleophilic attack. acs.orgresearchgate.net While much of the focus has been on phosphine (B1218219) or carbene-ligated gold catalysts, gold-thiolato complexes, which are related to this compound, have also demonstrated catalytic activity. rsc.org

Dinuclear gold(I)-thiolato complexes have been successfully synthesized and tested as catalysts in reactions such as lactonizations, showcasing high efficiency under mild conditions. rsc.org The catalytic cycle in many homogeneous gold-catalyzed reactions involves the coordination of the substrate to the gold center, followed by nucleophilic attack and subsequent product release. acs.org The presence of sulfur ligands can influence the electronic properties and stability of the gold catalyst, thereby modulating its reactivity and selectivity. rsc.org Furthermore, the redox chemistry of gold, cycling between Au(I) and Au(III) oxidation states, can play a role in certain catalytic transformations, although this is less common than reactions proceeding without a change in the gold's oxidation state. nih.gov

Active Site Characterization and Reaction Mechanism Elucidation in Catalysis

Understanding the nature of the active sites and the reaction mechanisms is crucial for the rational design of more efficient catalysts. For disulfide-based catalysts, the key reactive species is often the thiyl radical, generated photochemically or thermally. beilstein-journals.orgd-nb.info The reaction mechanism typically involves the addition of this radical to an unsaturated bond, followed by a series of steps to form the final product and regenerate the catalyst. d-nb.info

In the context of gold-sulfur catalysts, the active site is generally considered to be the gold center. researchgate.net The characterization of these active sites can be challenging but is essential for understanding their catalytic behavior. Techniques such as spectroscopy and computational modeling are employed to probe the electronic structure and coordination environment of the gold atoms. lsuhsc.eduosti.gov For example, in enzyme catalysis, the pKa values of catalytic residues in the active site are often significantly perturbed, which is critical for their function. lsuhsc.edu Similar principles apply to synthetic catalysts, where the local environment of the gold atom can dramatically influence its catalytic activity. The mechanism of gold-catalyzed reactions can be complex, sometimes involving dual-gold activation pathways where one gold atom activates the nucleophile and another activates the electrophile. researchgate.net

Electronic and Optoelectronic Device Integration of Au₂S₂ Materials

Materials based on this compound (Au₂S₂) are being explored for their potential in electronic and optoelectronic applications due to their unique properties. smolecule.comtdx.cat These materials can exhibit semiconducting behavior and have tunable electronic and optical characteristics, making them suitable for a variety of devices. researchgate.netarxiv.org

Semiconductor Applications and Band Gap Engineering

Au₂S₂ and related materials are being investigated as semiconductors for electronic devices. researchgate.net Theoretical studies have shown that two-dimensional (2D) rectangular transition metal chalcogenides, including R-Au₂S₂, possess tunable band gaps. arxiv.org The band gap of monolayer R-Au₂S₂ has been calculated to be around 2.19 eV, which falls within a suitable range for various electronic and optical applications. arxiv.org

The modification of materials containing Au₂S₂ can lead to interesting electronic properties. For instance, modifying a molybdenum disulfide (MoS₂) monolayer with Au₂S₂ dimers has been suggested as a way to design electronic devices for sensing applications. researchgate.netresearchgate.net The adsorption of certain gas molecules onto these modified surfaces can induce a transition from a metallic to a half-metallic character, which is promising for spintronics. researchgate.netresearchgate.net

Table 1: Calculated Band Gaps of Rectangular Transition Metal Chalcogenides (R-X₂Y₂) (Interactive)

CompoundBand Gap (eV)Type
R-Au₂S₂2.19-
R-Cu₂O₂~0.7-
R-Cu₂Se₂1.16Indirect

Data sourced from theoretical calculations. arxiv.org

Band gap engineering is a crucial strategy for tailoring the properties of semiconductors for specific applications. nih.govosti.gov For 2D materials, this can be achieved through various methods, including doping, strain engineering, and applying external electric fields. nih.govarxiv.orgresearchgate.net For example, in ternary 2D dichalcogenide alloys, controlling the dopant concentration allows for the modulation of the electronic structure and, consequently, the optical band gap. nih.govosti.gov These principles can be applied to Au₂S₂-based materials to fine-tune their semiconductor properties for integration into electronic circuits and devices. mit.educeramics.org

Photovoltaic Material Development and Efficiency Enhancement

The development of new materials for photovoltaic (PV) devices is a critical area of research aimed at increasing efficiency and reducing costs. gelest.commdpi.com While silicon remains the dominant material in the PV market, next-generation solar cells are exploring a wide range of materials, including thin-film compounds and perovskites. mdpi.comwikipedia.org

While direct applications of pure Au₂S₂ in photovoltaics are still in the exploratory stage, the fundamental properties of gold-sulfur materials suggest their potential. The tunable band gap of Au₂S₂-related materials is a key characteristic for a solar cell absorber layer, which needs to efficiently absorb sunlight. arxiv.org Furthermore, the integration of gold-based materials can improve charge transport and reduce recombination within the solar cell. mdpi.com Research into tandem solar cells, which stack multiple absorber layers with different band gaps, is a promising route to exceeding the efficiency limits of single-junction cells. fraunhofer.de Materials with tunable band gaps, such as those derived from Au₂S₂, could potentially be integrated into such advanced photovoltaic architectures. nsf.govrsc.org

Transistor and Sensor Applications

The exploration of novel materials for semiconductor devices has led to investigations into the potential of gold sulfides. While much of the focus in 2D materials has been on compounds like molybdenum disulfide (MoS₂), the properties of gold-sulfur compounds suggest their potential in specialized electronic applications. mdpi.comstanford.edugraphenea.com3ciencias.comrsc.org

Theoretical studies have explored the electronic and magnetic properties of MoS₂ monolayers modified with this compound (Au₂S₂). These modified monolayers are predicted to exhibit chemiresistive behavior, where their electrical resistance changes in the presence of certain gas molecules like nitrogen oxide (NO). researchgate.net This suggests the potential for developing highly sensitive gas sensors. The adsorption of molecules such as carbon monoxide (CO), nitrogen oxide (NO), and oxygen (O₂) on Au₂S₂ embedded within molybdenum disulfide monolayers has been shown to be competitive, indicating a potential for creating electronic or magnetic devices for sensing applications. researchgate.netresearchgate.netresearchgate.net

Furthermore, the integration of gold sulfide (B99878) materials into sensor architectures, such as quartz crystal microbalance (QCM) biosensors, has been explored. The modification of gold electrode surfaces with sulfide molecules is a critical step in the assembly of these sensors, impacting their reliability and reproducibility for applications like protein binding detection. scirp.org

Table 1: Theoretical and Experimental Findings on this compound in Sensor Applications

ApplicationKey FindingReference
Gas SensingModified MoS₂ monolayers with Au₂S₂ show potential for chemiresistive gas sensing, particularly for NO. researchgate.net
Gas AdsorptionAu₂S₂ embedded in MoS₂ shows competitive adsorption of CO, NO, and O₂, suggesting use in electronic sensing devices. researchgate.netresearchgate.netresearchgate.net
BiosensingSurface modification of gold electrodes with sulfide is crucial for the performance of QCM-based protein biosensors. scirp.org

Energy Storage and Conversion Technologies Utilizing this compound

The unique electrochemical properties of this compound are being leveraged in the development of next-generation energy storage and conversion systems.

While direct research on this compound as a primary electrode material in batteries and supercapacitors is still emerging, the broader class of metal sulfides is recognized for its potential in energy storage. The development of materials like gold/gold sulfide nanoparticles supported on carbon indicates a move towards utilizing gold-sulfur compounds in energy applications. rsc.org These materials can be synthesized through one-step procedures and show promise for electrocatalytic processes that are relevant to energy storage and conversion. rsc.org

Gold-based materials are known to be active electrocatalysts for various reactions, including those relevant to fuel cells. acs.orgmdpi.com The interaction between gold and sulfur can modify the electronic properties of the gold surface, which in turn can enhance its catalytic activity. For instance, the bonding of sulfur to gold surfaces can create active sites that are favorable for reactions like the nitrogen reduction reaction to produce ammonia (B1221849). acs.org

In the context of fuel cells, catalysts are essential for facilitating the electrochemical reactions that generate electricity. fuelcellstore.com While platinum has traditionally been the catalyst of choice, its high cost has driven research into alternatives. buffalo.eduimeche.orglbl.gov Gold and its compounds, including sulfides, are being explored for their catalytic properties. rsc.orgsmolecule.com For example, carbon-supported gold/gold sulfide nanoparticles have been studied for the electrocatalytic reduction of CO₂, a process that can convert a greenhouse gas into valuable products. rsc.org These catalysts have shown enhanced current densities and high efficiencies. rsc.org

Table 2: Electrocatalytic Applications of Gold-Sulfide Materials

ApplicationMaterialKey FindingReference
CO₂ ReductionCarbon-supported gold/gold sulfide nanoparticlesEnhanced CO current densities and high faradaic efficiencies. rsc.org
Ammonia SynthesisAmorphous sulfur decorated gold nanowiresHigh ammonia yield and Faradaic efficiency in neutral media. acs.org
Dye-Sensitized Solar CellsSulfide-modified gold cathodesDrastic increase in electrochemical reversibility and improved fill factor. acs.org

Advanced Material Science Applications of Au₂S₂

This compound serves as a versatile material in the broader field of materials science, particularly in the synthesis of nanomaterials and the modification of surfaces.

This compound and related gold-sulfur compounds can act as precursors for the synthesis of gold nanoparticles (AuNPs). researchgate.netpwr.wroc.plrsc.orgmdpi.commdpi.commdpi.comresearchgate.netnih.gov The thermal decomposition of organometallic gold precursors, including those containing sulfur, is a method used to produce AuNPs directly within polymer films or on solid supports. pwr.wroc.pl This approach can lead to the formation of small, well-dispersed nanoparticles. pwr.wroc.pl For example, gold(I) dithiophosphate (B1263838) complexes can be thermally decomposed to synthesize gold nanorods. researchgate.net The use of such precursors allows for control over the size and shape of the resulting nanoparticles, which in turn dictates their optical and electronic properties. researchgate.net

The synthesis of AuNPs often involves reducing agents and stabilizing agents to control particle growth and prevent agglomeration. mdpi.com Sulfur-containing ligands, such as thiols and disulfides, are known to bind strongly to gold surfaces, providing excellent stability to the nanoparticles. nih.gov

Thin film deposition techniques are employed to apply coatings that alter the surface properties of materials, enhancing characteristics like durability, conductivity, and corrosion resistance. korvustech.comalicat.comresearchgate.netinertcorp.com Gold-based coatings are used for both decorative and functional purposes. korvustech.com

The interaction of sulfur compounds with gold surfaces is a key aspect of surface modification. Sulfide ions can form stable modifications on gold surfaces, which is relevant for applications in electronics and catalysis. acs.org For instance, the modification of gold surfaces with sulfur-containing ligands is a widely used strategy in the development of biosensors and other functional devices. scirp.orgnih.gov

While specific applications of pure this compound coatings are not extensively documented in the provided results, the principles of using sulfur compounds to modify gold surfaces are well-established. Techniques like physical vapor deposition (PVD), chemical vapor deposition (CVD), and atomic layer deposition (ALD) can be used to create thin films of various materials, including those containing gold and sulfur. korvustech.comalicat.cominertcorp.com These methods offer precise control over film thickness and composition, enabling the creation of functional coatings for a wide range of applications, from electronic components to biomedical devices. alicat.cominertcorp.com

Composites and Hybrid Materials Incorporating this compound

The development of composites and hybrid materials leverages the unique properties of nanoscale fillers to create materials with superior performance for specialized applications. The incorporation of inorganic nanoparticles into polymer matrices, for example, is a well-established strategy to improve characteristics such as mechanical strength, thermal stability, and electrical conductivity. The properties of the resulting nanocomposite are influenced by the type and concentration of the filler, the nature of the polymer matrix, and the processing method used. numberanalytics.com

Hybrid materials can be formed by combining different classes of materials, such as polymers and ceramics, to achieve a synergistic combination of their respective advantages. For instance, polymer-infiltrated ceramic-network materials merge the beneficial mechanical properties of both components. nih.gov The performance of these composites often depends on achieving a uniform dispersion of the filler within the matrix and ensuring strong interfacial adhesion. nih.gov

In the context of disulfide-based materials, research has explored the use of compounds like molybdenum disulfide (MoS2) and vanadium disulfide (VS2) as fillers. For example, MoS2 has been incorporated into thermoplastic polyurethane (TPU) to enhance flame retardancy and smoke suppression. nih.gov In these composites, the disulfide material can act as a physical barrier and promote char formation, which limits the release of flammable gases. nih.gov Similarly, vanadium disulfide has been used as a nanofiller in poly(vinylidene fluoride) (PVDF) to create flexible piezoelectric nanogenerators, where the filler enhances the piezoelectric properties of the polymer. rsc.org

Research has also been conducted on creating composite materials where disulfide bonds are formed in-situ to integrate gold nanoparticles into a polymer matrix. This approach uses the chemistry of disulfide linkages to create responsive hybrid structures. However, specific research detailing the use of pre-synthesized this compound (Au2S2) as a distinct filler component in polymer or ceramic composites, along with detailed findings on the resulting material properties, is not extensively documented in the available literature. The potential effects of incorporating Au2S2 would theoretically depend on its intrinsic properties and its interaction with the chosen matrix material.

Interactive Data Table: Properties of Nanofiller-Reinforced Polymer Composites

The following table provides examples of property enhancements achieved in polymer composites using various types of nanofillers. This data is representative of the field of polymer nanocomposites and is provided for illustrative purposes, as specific data for this compound composites is not available.

Matrix PolymerFiller TypeFiller Conc. (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Key Finding
Polypropylene (PP)Wood Flour (Modified)-Increased by 10%-Enzymatic modification of the filler improves interaction with the polymer matrix. nih.gov
Polypropylene (PP)Sunflower Husk (Modified)-Increased by 10%-Surface modification enhances mechanical properties of the composite. nih.gov
EpoxyGraphene Oxide (GO)0.573.57-GO significantly enhances the tensile strength of the epoxy matrix. nih.gov
EpoxyGraphene Oxide (GO)0.1-3.32Low loading of GO can substantially increase the stiffness of the composite. nih.gov
EpoxyGraphene Nanoplatelets (GPL)0.1Increased by 40%Increased by 31%GPLs offer superior reinforcement due to large surface area and better interlocking. nih.gov
Poly(vinylidene fluoride) (PVDF)Vanadium Disulfide (VS2)0.25--Optimized filler concentration enhances piezoelectric output for energy harvesting. rsc.org

Future Directions and Emerging Research Avenues for Digold Disulfide

Exploration of Novel Synthetic Pathways for Tailored Au₂S₂ Morphologies and Architectures

The ability to control the size, shape, and structure of digold disulfide is paramount for tuning its properties and unlocking its full potential in various applications. Future research is increasingly focused on moving beyond traditional bulk synthesis to create sophisticated Au₂S₂ nano- and micro-architectures. A promising approach has been the hydrothermal synthesis, which has been shown to produce uniform Au₂S₂ nanoparticles of 2–4 nm that can self-assemble into densely packed, cross-sheet-like lamellar superstructures. acs.org

Key future research efforts will likely concentrate on:

Colloidal Synthesis Methods: Developing robust colloidal techniques to produce monodisperse Au₂S₂ nanoparticles with high yield. helmholtz-berlin.de A reported synthesis of colloidal gold(I) sulfide (B99878) nanoparticles involved reacting aqueous solutions of sodium gold sulfite (B76179) and sodium sulfide, resulting in roughly spherical particles with an average diameter of 4 nm. researchgate.net

Precursor Engineering: Investigating a wider range of gold and sulfur precursors to gain finer control over reaction kinetics. For instance, using ammonium (B1175870) sulfide stabilized in an organic primary amine solution has proven effective for the low-temperature synthesis of various metal sulfide nanocrystals and could be adapted for Au₂S₂. nih.gov

Surfactant and Template-Assisted Synthesis: Utilizing various surfactants, polymers, and hard templates to direct the growth of Au₂S₂ into specific morphologies such as nanowires, nanorods, nanocages, and nanoflowers. mdpi.com The hydrothermal synthesis of Au₂S₂ superstructures, for example, successfully used cetyltrimethylammonium bromide (CTAB) as a surfactant. acs.org

Mechanism-Driven Synthesis: Focusing on understanding the fundamental nucleation and growth mechanisms. Studies have shown that factors like the molar ratio of sulfide to the gold precursor can significantly influence whether the final product is metallic Au, Au₂S, or a mixture, highlighting the delicate control required. nih.gov

Synthesis MethodPrecursorsResulting MorphologyKey Parameters
HydrothermalHAuCl₄, Na₂S, CTAB2-4 nm nanoparticles assembled into lamellar superstructuresTemperature (175 °C), High concentrations of Na₂S and CTAB acs.org
ColloidalSodium gold sulfite, Sodium sulfide~4 nm spherical nanoparticlespH (initial change from 10.3 to 8.8), Reactant concentration researchgate.net
Cation ExchangeCu₂S nanoparticles, AuClAu₂S nanoparticles (metastable phase)Avoidance of electron beam exposure during analysis researchgate.net

Integration of this compound into Multifunctional Material Systems

A significant frontier for Au₂S₂ research is its incorporation into multifunctional composite materials and heterostructures. By combining Au₂S₂ with other materials, it is possible to create novel systems with synergistic or entirely new properties for applications in catalysis, electronics, and sensing. acs.orgnanografi.com

Future research will likely explore:

Heterostructure Engineering: The creation of heterostructures by interfacing Au₂S₂ with other two-dimensional (2D) materials, such as transition metal dichalcogenides (e.g., MoS₂, WS₂) or graphene, is a key area of interest. nih.govmdpi.com Such structures can exhibit tailored electronic properties, like altered bandgaps and improved charge transfer, which are beneficial for electrocatalysis and optoelectronics. nih.gov

Core-Shell Nanoparticles: Synthesizing core-shell structures, for example with a metallic gold core and an Au₂S₂ shell (or vice versa), could lead to materials with tunable optical properties, such as localized surface plasmon resonance (LSPR), and enhanced stability. mdpi.com

Polymer and Ceramic Composites: Embedding Au₂S₂ nanoparticles into polymer or ceramic matrices could enhance the mechanical, thermal, or electrical properties of the bulk material. researchgate.netcoventivecomposites.com These composites could find use in aerospace, electronics, and biomedical applications. researchgate.netnumberanalytics.com

Functionalized Nanoparticle Systems: Attaching specific ligands or biomolecules to the surface of Au₂S₂ nanoparticles can create targeted systems for applications like drug delivery or biosensing. Gold-based nanomaterials are known for their ability to be functionalized with molecules like peptides, proteins, or DNA. acs.org

Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of the formation mechanisms of this compound is crucial for developing reproducible and controlled synthesis methods. Advanced in-situ characterization techniques, which monitor reactions in real time, are indispensable for this purpose. nih.gov

Emerging research in this area includes:

Synchrotron-Based X-ray Techniques: Using techniques like in-situ Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide real-time information on the nucleation, growth, size, and crystal structure of Au₂S₂ nanoparticles during synthesis. mdpi.com

In-Situ Spectroscopy: The application of UV-vis absorption spectroscopy during the reaction of gold precursors with sulfide ions has already provided insights into the formation of Au₂S nanoparticles and intermediate species. nih.gov Further use of in-situ Raman and X-ray Photoelectron Spectroscopy (XPS) can offer detailed information about the chemical bonding and oxidation states of gold and sulfur species as they evolve. acs.orgresearchgate.netacs.org

Real-Time Microscopy: While challenging, the development of in-situ Transmission Electron Microscopy (TEM) liquid cells could allow for the direct visualization of Au₂S₂ nanoparticle formation and assembly at the nanoscale.

TechniqueInformation ObtainedRelevance to Au₂S₂ Research
In-Situ UV-vis SpectroscopyChanges in optical absorption, detection of plasmon peaks, monitoring of reaction kinetics.Used to monitor the formation of Au and Au₂S nanoparticles from different precursor ratios. nih.gov
In-Situ X-ray Scattering (SAXS/WAXS)Nanoparticle size, shape, polydispersity, and crystal structure evolution in real-time. mdpi.comElucidating the precise mechanism of Au₂S₂ superstructure formation. acs.org
In-Situ X-ray Photoelectron Spectroscopy (XPS)Surface chemical composition, oxidation states of Au and S. acs.orgVerifying the formation of Au(I) in Au₂S and monitoring surface changes during reactions. acs.orgresearchgate.net
In-Situ Raman SpectroscopyVibrational modes, molecular structure, phase identification.Differentiating between Au₂S, precursor materials, and potential byproducts during synthesis.

Theoretical Prediction of Undiscovered this compound Species and Isomers

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the existence and properties of new materials before they are synthesized in the lab. For this compound, theoretical studies are crucial for exploring its fundamental properties and guiding experimental efforts.

Future theoretical research avenues include:

Structural Prediction of Clusters and Isomers: Using global-optimization algorithms combined with DFT to predict the lowest-energy structures of various AuₘSₙ clusters. unl.edu Such studies can reveal novel, stable hollow polyhedral structures and provide insight into their structural evolution. unl.edu DFT calculations have been successfully used to predict the structural evolution of S-atom-doped gold clusters, such as Au₆₀Sₙ(SR)₃₆, indicating that theory can correctly guide synthesis. acs.orgnih.gov

Stability Analysis: Calculating the formation energies and dissociation pathways of different Au₂S₂ isomers and related clusters to understand their relative stabilities. aip.org Theoretical results on the adsorption of H₂S on gold clusters have already provided insights into the stability and bonding of Au-S systems. nih.gov

Electronic and Optical Property Prediction: Computing the electronic band structure, density of states, and optical absorption spectra of novel Au₂S₂ morphologies. DFT can predict whether a given structure will be a semiconductor, its band gap value, and how it will interact with light, guiding its potential application in electronics and photocatalysis. acs.orgnih.gov The indirect band gap of hydrothermally synthesized Au₂S₂ was experimentally estimated to be 1.77 eV, a value that can be corroborated and refined through theoretical calculations. acs.org

Addressing Scalability and Sustainability in this compound Production and Application

For this compound to move from laboratory curiosity to a widely used material, its production must be scalable, cost-effective, and environmentally sustainable. This represents a critical area of future research, merging materials chemistry with green engineering principles.

Key focus areas will be:

Green Synthesis Routes: Developing eco-friendly synthesis methods that avoid toxic chemicals, high energy consumption, and hazardous byproducts. royalsocietypublishing.org This includes the use of plant extracts, microorganisms, or natural polymers as reducing and stabilizing agents, a strategy already popular for gold nanoparticles. torskal.comsciepublish.comrsc.org For example, diallyl disulfide from garlic has been used to synthesize gold nanoparticles. rsc.orgrsc.orgresearchgate.net

Scalable Manufacturing Processes: Transitioning from batch synthesis to continuous flow processes or other scalable methods to enable mass production. cornell.edu While methods like hydrothermal synthesis can produce high-quality nanostructures, scaling them up is challenging; therefore, exploring scalable room-temperature precipitation techniques is a priority. helmholtz-berlin.denih.gov

Lifecycle and Cost Analysis: Performing thorough lifecycle assessments to evaluate the environmental impact of Au₂S₂ production from raw material sourcing to final application and disposal. Reducing the cost, particularly by minimizing the use of the expensive gold precursor, is essential for commercial viability. cornell.edu The use of efficient, low-temperature, and high-yield reactions is a promising path toward this goal. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing digold disulfide complexes, and how can their purity be verified?

this compound complexes are typically synthesized via ligand substitution or oxidative addition reactions. For example, thiolato ligands can be introduced by reacting gold(I) precursors with thiols or disulfide reagents under inert conditions . Purity is assessed using multinuclear NMR spectroscopy (e.g., 1H^{1}\text{H}, 31P^{31}\text{P}-NMR) to confirm the absence of unreacted precursors, alongside elemental analysis. Crystallization from diethyl ether or dichloromethane at low temperatures (-78°C) is often employed to isolate stable digold species .

Q. Which spectroscopic techniques are critical for characterizing this compound stability in solution?

1H^{1}\text{H} NMR spectroscopy is essential for monitoring structural integrity. For instance, time-resolved NMR in deuterated solvents (e.g., DMSO-d6_6) can detect ligand dissociation or decomposition by tracking shifts in aromatic or thiolato proton signals over 24–48 hours . IR spectroscopy is also used to identify electronic effects, such as red-shifted carbonyl stretches (e.g., 1537 cm1^{-1} in digold acetonyl complexes) indicative of electron delocalization .

Advanced Research Questions

Q. How do counterion selection and Brønsted acids influence the equilibrium between monogold and this compound species?

Counterion coordination strength directly impacts digold formation. Weakly coordinating anions (e.g., NTf2_2^-, OTs^-) favor digold equilibrium (up to 88% digold with OTs^-), while strongly binding anions (e.g., OAc^-) suppress it (<1% digold) due to ion pairing . Brønsted acids (e.g., AcOH) shift equilibria by protonating intermediates, as shown in protodemetalation studies where AcOH addition increased digold formation despite inhibitory counterion effects .

Q. What computational strategies are effective in elucidating reaction mechanisms involving this compound catalysts?

Density Functional Theory (DFT) calculations are pivotal for probing dual-gold catalytic cycles. For example, DFT has revealed digold hydroxide species as key intermediates in alkyne hydrophenoxylation, where Au2_2C three-center-two-electron bonds stabilize transition states. Experimental validation via kinetic isotope effects (KIE > 3.8 for C–H activation) and 1H^{1}\text{H} NMR titration further corroborates computational findings .

Q. How can electronic effects of aryl/vinyl ligands modulate this compound reactivity in catalysis?

Electron-rich ligands (e.g., 4-MeO-C6_6H4_4) enhance digold stability via Au2_2C bonding but reduce catalytic turnover by forming inert intermediates. Conversely, electron-deficient ligands (e.g., nitro-substituted aryl) favor monomeric active species, accelerating substrate activation. This trade-off necessitates balancing ligand electronics and counterion selection to optimize catalytic efficiency .

Q. What methodological approaches quantify protodemetalation kinetics in this compound systems?

Pseudo-first-order kinetics are measured by adding stoichiometric acids (e.g., AcOH) to digold-thiolato complexes and monitoring 1H^{1}\text{H} NMR signal shifts. For example, downfield movement of 4-anisyl protons during AcOH titration indicates progressive protodemetalation, with rate constants derived from exponential decay models .

Q. How can researchers design experiments to mitigate digold-induced catalytic inhibition?

Strategies include:

  • Using moderately coordinating anions (e.g., OTs^-) to limit digold stability while maintaining substrate activation.
  • Introducing steric hindrance via bulky ligands (e.g., N-heterocyclic carbenes) to destabilize digold intermediates.
  • Adjusting reaction concentration, as lower concentrations slightly reduce digold formation (e.g., 89.2% → 87.5% digold over a 4.6-fold dilution) .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound complexes?

Antiproliferative activity is assessed via 96-hour cell viability assays (e.g., MTT) against human tumor lines (e.g., A2780 ovarian cancer). IC50_{50} values are benchmarked against cisplatin, with stability pre-tested via NMR in DMSO-d6_6. Dose-response curves and selectivity indices (normal vs. cancer cells) further validate therapeutic potential .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting results on digold stability (e.g., anion vs. ligand effects) are resolved by decoupling variables. For instance, counterion pKa and ligand electronics are tested independently via systematic titration .
  • Experimental Design : Control water content in kinetic studies, as trace H2_2O alters equilibria (e.g., digold acetonyl KIE shifts from 10 → 3.8 with 50% H2_2O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.